Oxidase, ascorbate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ascorbate oxidase is a member of the multi-copper oxidase family of enzymes. It catalyzes the oxidation of ascorbate (vitamin C) to monodehydroascorbate, while simultaneously reducing oxygen to water . This enzyme is predominantly found in the apoplastic space of plant cells, especially in the roots and fruits of the Cucurbitaceae family . Ascorbate oxidase plays a crucial role in plant growth, development, and stress tolerance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ascorbate oxidase can be synthesized through various biochemical methods. One common approach involves the extraction and purification of the enzyme from plant tissues, particularly from species with high ascorbate oxidase activity . The enzyme can be isolated using techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration chromatography .

Industrial Production Methods

Industrial production of ascorbate oxidase typically involves the cultivation of genetically modified plants or microorganisms that overexpress the enzyme. These organisms are grown in controlled environments, and the enzyme is subsequently extracted and purified using standard biochemical techniques .

Análisis De Reacciones Químicas

Types of Reactions

Ascorbate oxidase primarily undergoes oxidation reactions. It catalyzes the oxidation of ascorbate to monodehydroascorbate, which can further disproportionate to form dehydroascorbate and ascorbate . The overall reaction can be represented as: [ 2 \text{Ascorbate} + O_2 \rightarrow 2 \text{Dehydroascorbate} + 2 H_2O ]

Common Reagents and Conditions

The enzyme requires oxygen as a substrate and copper ions as cofactors for its catalytic activity . The reaction typically occurs in the presence of oxygen and at physiological pH levels.

Major Products

The major products of the reaction catalyzed by ascorbate oxidase are dehydroascorbate and water .

Aplicaciones Científicas De Investigación

Ascorbate oxidase has a wide range of scientific research applications:

Plant Biology: It is used to study the role of ascorbate in plant growth, development, and stress responses.

Biochemistry: The enzyme is employed in research on redox reactions and antioxidant mechanisms.

Medicine: Ascorbate oxidase is used in biosensors to detect ascorbic acid levels in biological samples.

Mecanismo De Acción

Ascorbate oxidase catalyzes the oxidation of ascorbate by transferring electrons from ascorbate to oxygen, resulting in the formation of water . The enzyme contains copper ions that facilitate electron transfer during the reaction . The molecular targets of ascorbate oxidase include ascorbate and oxygen, and the pathways involved are primarily related to redox reactions and antioxidant defense mechanisms .

Comparación Con Compuestos Similares

Ascorbate oxidase is unique among multi-copper oxidases due to its specificity for ascorbate as a substrate . Similar compounds include:

Ceruloplasmin: Another multi-copper oxidase that primarily oxidizes iron and plays a role in iron metabolism.

Ascorbate Peroxidase: This enzyme also catalyzes the oxidation of ascorbate but uses hydrogen peroxide as the electron acceptor instead of oxygen.

Ascorbate oxidase’s specificity for ascorbate and its role in plant physiology distinguish it from other multi-copper oxidases .

Propiedades

Número CAS |

9029-44-1 |

|---|---|

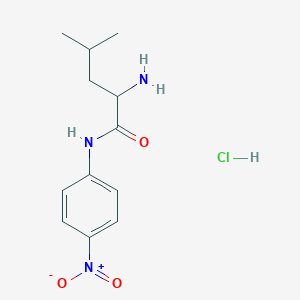

Fórmula molecular |

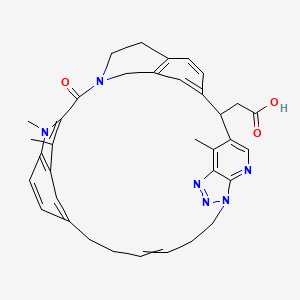

C35H36N6O3 |

Peso molecular |

588.7 g/mol |

Nombre IUPAC |

2-(4,34,36-trimethyl-2-oxo-1,16,17,18,21,36-hexazaheptacyclo[23.5.3.13,6.15,9.119,23.016,20.028,32]hexatriaconta-3,5,7,9(35),12,17,19(34),20,22,25(33),26,28(32)-dodecaen-24-yl)acetic acid |

InChI |

InChI=1S/C35H36N6O3/c1-21-29-19-36-34-32(21)37-38-41(34)14-7-5-4-6-8-23-9-12-30-27(16-23)22(2)33(39(30)3)35(44)40-15-13-24-10-11-25(17-26(24)20-40)28(29)18-31(42)43/h4-5,9-12,16-17,19,28H,6-8,13-15,18,20H2,1-3H3,(H,42,43) |

Clave InChI |

IJDQXSQWJLQCRL-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=O)N3CCC4=C(C3)C=C(C=C4)C(C5=CN=C6C(=C5C)N=NN6CCC=CCCC7=CC1=C(N2C)C=C7)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)

![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)

![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13395394.png)

![1-[3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13395406.png)

![N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13395432.png)

![4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane](/img/structure/B13395445.png)